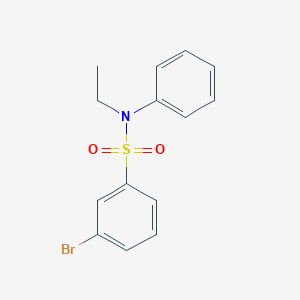![molecular formula C14H18BrNO4S B261822 Ethyl 1-[(3-bromophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B261822.png)
Ethyl 1-[(3-bromophenyl)sulfonyl]-4-piperidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-[(3-bromophenyl)sulfonyl]-4-piperidinecarboxylate, also known as Boc-4-piperidone, is a chemical compound that has gained significant attention in the scientific community due to its numerous applications in various fields.
Mecanismo De Acción
The mechanism of action of Ethyl 1-[(3-bromophenyl)sulfonyl]-4-piperidinecarboxylate is not well understood. However, it is believed to work by inhibiting the activity of enzymes involved in the synthesis of peptides and amino acids. This leads to the accumulation of certain intermediate compounds, which can be used for the synthesis of other compounds.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to have antimicrobial and antiviral properties, making it a potential candidate for the development of new antibiotics and antiviral drugs. Ethyl 1-[(3-bromophenyl)sulfonyl]-4-piperidinecarboxylatedone has also been shown to have anticancer properties, making it a promising candidate for the development of new cancer therapies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Ethyl 1-[(3-bromophenyl)sulfonyl]-4-piperidinecarboxylate in lab experiments is its high yield during synthesis. This makes it a cost-effective reagent for use in various reactions. However, one of the limitations of using Ethyl 1-[(3-bromophenyl)sulfonyl]-4-piperidinecarboxylatedone is its potential toxicity, which requires careful handling and disposal.
Direcciones Futuras
There are several future directions for the research of Ethyl 1-[(3-bromophenyl)sulfonyl]-4-piperidinecarboxylate. One area of interest is the development of new antimicrobial and antiviral drugs based on Ethyl 1-[(3-bromophenyl)sulfonyl]-4-piperidinecarboxylatedone. Another area of interest is the development of new cancer therapies based on the anticancer properties of this compound. Additionally, there is interest in exploring the potential of Ethyl 1-[(3-bromophenyl)sulfonyl]-4-piperidinecarboxylatedone as a protecting group for the synthesis of peptides and amino acids. Finally, there is interest in studying the mechanism of action of this compound to gain a better understanding of its potential applications in scientific research.
Conclusion:
In conclusion, this compound is a versatile compound with numerous applications in various fields. Its high yield during synthesis, antimicrobial and antiviral properties, and anticancer properties make it a promising candidate for the development of new drugs and therapies. Further research is needed to fully understand the mechanism of action of Ethyl 1-[(3-bromophenyl)sulfonyl]-4-piperidinecarboxylatedone and its potential applications in scientific research.
Métodos De Síntesis
The synthesis of Ethyl 1-[(3-bromophenyl)sulfonyl]-4-piperidinecarboxylate involves the reaction of piperidone with ethyl chloroformate and triethylamine in the presence of 3-bromobenzenesulfonyl chloride. The reaction is carried out in a solvent such as dichloromethane or chloroform, and the product is purified through column chromatography. The yield of the synthesis method is typically high, making it a preferred method for producing Ethyl 1-[(3-bromophenyl)sulfonyl]-4-piperidinecarboxylatedone.
Aplicaciones Científicas De Investigación
Ethyl 1-[(3-bromophenyl)sulfonyl]-4-piperidinecarboxylate has been extensively studied for its applications in scientific research. It is commonly used as a building block for the synthesis of various compounds, including peptides, amino acids, and pharmaceuticals. Ethyl 1-[(3-bromophenyl)sulfonyl]-4-piperidinecarboxylatedone is also used as a reagent in organic synthesis reactions and as a protecting group for the synthesis of peptides.
Propiedades
Fórmula molecular |
C14H18BrNO4S |
|---|---|
Peso molecular |
376.27 g/mol |
Nombre IUPAC |
ethyl 1-(3-bromophenyl)sulfonylpiperidine-4-carboxylate |
InChI |
InChI=1S/C14H18BrNO4S/c1-2-20-14(17)11-6-8-16(9-7-11)21(18,19)13-5-3-4-12(15)10-13/h3-5,10-11H,2,6-9H2,1H3 |
Clave InChI |
VKRORYCLNFHMII-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC(=CC=C2)Br |
SMILES canónico |
CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC(=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(azepan-1-ylcarbonyl)-4-chlorophenyl]-4-methoxybenzamide](/img/structure/B261740.png)

![5-[(2-bromobenzoyl)amino]-N-(2-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B261744.png)










![N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-difluorobenzamide](/img/structure/B261807.png)